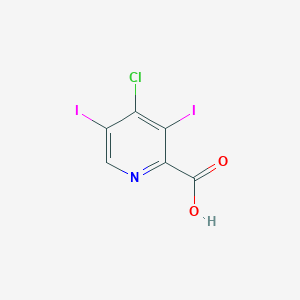

4-Chloro-3,5-diiodopyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is 408.78635 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-diiodopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClI2NO2/c7-3-2(8)1-10-5(4(3)9)6(11)12/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEMLZOROOAXDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(=O)O)I)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClI2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704498 | |

| Record name | 4-Chloro-3,5-diiodopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98278-85-4 | |

| Record name | 4-Chloro-3,5-diiodopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 4 Chloro 3,5 Diiodopyridine 2 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. amazonaws.com For 4-chloro-3,5-diiodopyridine-2-carboxylic acid, a primary disconnection can be made at the C2-carboxylic acid bond. This leads to a key intermediate, 4-chloro-3,5-diiodopyridine (B86335), which can then be carboxylated. This approach simplifies the synthesis by separating the installation of the substituents from the formation of the carboxylic acid group.

Further disconnection of the halogen substituents from the pyridine (B92270) ring suggests a step-wise halogenation strategy. The directing effects of the substituents already on the ring and the choice of halogenating agents would be crucial for achieving the desired regiochemistry. A plausible forward synthesis would involve the sequential introduction of the chlorine and iodine atoms onto a pyridine precursor, followed by the installation of the carboxylic acid group at the C2 position.

Another strategic disconnection involves building the pyridine ring from acyclic precursors. This approach could involve a multicomponent reaction where the substituents are introduced as part of the starting materials. rsc.orgresearchgate.net While potentially more convergent, controlling the regiochemistry of such a complex cyclization to yield the desired polysubstituted pyridine can be challenging.

Direct Functionalization Approaches on Pyridine Scaffolds

The direct functionalization of a pre-formed pyridine ring is a common and often more straightforward approach to synthesizing substituted pyridines. acs.org This involves the regioselective introduction of the desired functional groups onto the pyridine core.

The introduction of halogen atoms at specific positions on the pyridine ring is a critical step in the synthesis of this compound. The electronic nature of the pyridine ring, being electron-deficient, influences the regioselectivity of electrophilic substitution reactions.

Electrophilic iodination of pyridine derivatives can be achieved using reagents like N-iodosuccinimide (NIS). The regioselectivity of this reaction is highly dependent on the substituents already present on the pyridine ring. For an unsubstituted pyridine, electrophilic attack is generally disfavored. However, the presence of activating groups can direct the incoming electrophile to specific positions. In the context of synthesizing the target molecule, a pyridine precursor with a directing group would be necessary to facilitate iodination at the C3 and C5 positions.

| Reagent | Position of Iodination | Conditions |

| N-Iodosuccinimide (NIS) | C3, C5 | Acidic or neutral |

| Iodine monochloride (ICl) | C3, C5 | Lewis acid catalysis |

| Molecular Iodine (I2) | C3, C5 | In the presence of an oxidizing agent |

This table provides a summary of common electrophilic iodinating reagents and the typical positions they functionalize on a pyridine ring, which can be influenced by existing substituents.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific positions on an aromatic ring. mdpi.com This method involves the use of a directing group (DG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity.

For the synthesis of this compound, a directing group at the C2 position, such as a carboxylic acid or a related functional group, could direct metalation to the C3 position. Subsequent trapping with an iodinating agent would install the first iodine atom. A second DoM or a different halogenation strategy could then be employed to introduce the second iodine atom and the chlorine atom at the desired positions. Halogen-metal exchange reactions are also a viable strategy, where an existing halogen is swapped for a metal, which can then be quenched with another electrophile. mdpi.com

Table of Directing Groups for Ortho-Metalation of Pyridines

| Directing Group | Position of Metalation |

| -COOH | C3 |

| -CONR2 | C3 |

| -OMe | C3 |

| -Cl | C3 (with strong bases) |

This table illustrates common directing groups used in the directed ortho-metalation of pyridine and the position they typically direct the metalation to occur.

The final step in one of the proposed retrosynthetic pathways is the introduction of the carboxylic acid group at the C2 position of the fully halogenated pyridine intermediate.

Carbonylation reactions provide a direct method for the installation of a carboxylic acid group. This typically involves the reaction of a halogenated pyridine with carbon monoxide in the presence of a transition metal catalyst, such as palladium. The reaction proceeds via an oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by CO insertion and subsequent hydrolysis to yield the carboxylic acid. The C2 position of the pyridine ring is generally activated towards nucleophilic attack, which can facilitate the initial oxidative addition step.

For the synthesis of this compound, the 2-position would need to be selectively activated for carbonylation. This could be achieved by introducing a suitable precursor group at C2 that can be converted to a halogen, which then undergoes the carbonylation reaction. Alternatively, direct C-H carbonylation at the C2 position could be explored, although this is often more challenging to achieve with high selectivity.

| Reaction Type | Catalyst | CO Source |

| Palladium-catalyzed carbonylation | Pd(OAc)2, PdCl2(PPh3)2 | CO gas, Mo(CO)6 |

| Cobalt-catalyzed carbonylation | Co2(CO)8 | CO gas |

This table summarizes common catalytic systems used for the carbonylation of aryl halides to form carboxylic acids.

Carboxylic Acid Group Installation and Manipulation at C-2

Oxidation of Precursor Side Chains

A common and effective strategy for the introduction of a carboxylic acid group at the 2-position of the pyridine ring is the oxidation of a precursor alkyl side chain, typically a methyl group. This transformation is a key step in the synthesis of various pyridine-2-carboxylic acids.

For the synthesis of this compound, a plausible precursor would be 4-chloro-3,5-diiodo-2-methylpyridine. The oxidation of the methyl group can be achieved using strong oxidizing agents. Potassium permanganate (KMnO4) is a frequently employed reagent for this purpose. The reaction is typically carried out in an aqueous medium, and the conditions, such as temperature and reaction time, need to be carefully controlled to achieve a good yield and avoid degradation of the starting material or product. For instance, the synthesis of 4-chloropyridine-2-carboxylic acid from 4-chloro-2-methylpyridine has been successfully demonstrated using KMnO4 guidechem.com. The reaction involves heating the mixture, followed by workup to isolate the carboxylic acid.

Another oxidizing agent that can be utilized is potassium dichromate (K2Cr2O7) in the presence of a strong acid like sulfuric acid guidechem.com. This method also requires heating and careful pH adjustment during the workup procedure to isolate the desired carboxylic acid.

The general reaction scheme for the oxidation of a 2-methylpyridine precursor is illustrated below:

Table 1: Comparison of Oxidizing Agents for 2-Picoline Oxidation

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO4) | Aqueous solution, heating | Readily available, effective | Can lead to over-oxidation, requires careful control |

| Potassium Dichromate (K2Cr2O7) | Acidic medium (e.g., H2SO4), heating | Strong oxidizing agent | Generates chromium waste |

| Nitric Acid (HNO3) | Vapor or liquid phase, often with catalysts | Can be used in industrial scale | Harsh conditions, potential for nitration byproducts |

Pyridine Ring Formation via Cyclization Reactions

Constructing the substituted pyridine ring from acyclic precursors is an alternative approach. Various condensation and cycloaddition strategies have been developed for the synthesis of pyridines.

Gould-Jacobs and Pfitzinger Condensation Analogues

While the Gould-Jacobs and Pfitzinger reactions are classic methods for the synthesis of quinolines and their derivatives, their direct application to the synthesis of a polysubstituted pyridine like this compound is not straightforward. These reactions typically involve the condensation of anilines or isatins with carbonyl compounds, leading to a fused benzene (B151609) ring system. Adapting these methodologies for the synthesis of a simple pyridine ring would require significant modification of the starting materials and reaction conditions. Analogous reactions starting from acyclic, highly functionalized precursors could potentially be envisioned but are not commonly reported for this specific substitution pattern.

[4+2] Cycloaddition and Related Annulation Strategies

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, represent a powerful tool for the construction of six-membered rings, including pyridines. In this approach, a diene or a heterodienic component reacts with a dienophile to form the pyridine ring in a single step. For the synthesis of a highly substituted pyridine, this would require appropriately functionalized dienes and dienophiles.

For example, a substituted 1-aza-1,3-butadiene could react with an alkyne or a substituted alkene to form a dihydropyridine intermediate, which can then be oxidized to the aromatic pyridine. The challenge lies in the synthesis of the required precursors with the desired chloro and iodo substituents in the correct positions.

Annulation strategies, where a ring is built onto an existing molecular fragment, can also be employed. This might involve the reaction of a three-carbon component with a C-C-N fragment to form the pyridine ring. The specific precursors for the synthesis of this compound via these methods would be complex and their synthesis would likely involve multiple steps.

Optimization of Reaction Conditions and Catalyst Systems for Improved Yields and Selectivity

The efficiency and selectivity of the synthetic steps leading to this compound are highly dependent on the reaction conditions and the choice of catalysts.

Evaluation of Palladium-Based Catalysts in Cross-Coupling Steps

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing the target molecule, palladium catalysis could be employed for the introduction of the iodo or chloro substituents onto a pre-existing pyridine ring.

For instance, a diaminopyridine precursor could be converted to a diiodopyridine via a Sandmeyer-type reaction, which can be catalyzed by copper salts. Alternatively, palladium-catalyzed C-H activation/iodination could be a potential route. The regioselectivity of such reactions is a critical aspect and would be influenced by the directing effects of the substituents already present on the ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are more commonly used to introduce carbon-based substituents, but methodologies for halogenation using these catalysts have also been developed. The choice of the palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Table 2: Examples of Palladium-Based Catalysts and Ligands for Cross-Coupling Reactions on Pyridines

| Catalyst/Precatalyst | Ligand | Typical Application |

| Pd(PPh3)4 | Triphenylphosphine (B44618) | Suzuki, Stille, and other cross-coupling reactions |

| Pd(OAc)2 | Various phosphine or N-heterocyclic carbene (NHC) ligands | C-H activation, cross-coupling reactions |

| PdCl2(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Robust catalyst for various cross-coupling reactions |

Influence of Solvents, Temperature, and Additives on Regioselectivity

The regioselectivity of halogenation reactions on the pyridine ring is a key challenge in the synthesis of this compound. The positions of the incoming iodo and chloro groups are directed by the electronic and steric properties of the substituents already present.

The choice of solvent can have a significant impact on the outcome of the reaction. For instance, in electrophilic iodination reactions, the polarity of the solvent can influence the reactivity of the iodinating agent and the stability of the intermediates, thereby affecting the regioselectivity.

Temperature is another critical parameter. Higher temperatures can sometimes lead to a loss of selectivity, while lower temperatures may result in slow reaction rates. Therefore, a careful optimization of the reaction temperature is necessary to achieve the desired product in good yield.

Additives, such as Lewis acids or bases, can also play a crucial role in controlling the regioselectivity. For example, in some halogenation reactions, the addition of a Lewis acid can enhance the electrophilicity of the halogenating agent and direct it to a specific position on the pyridine ring.

In the context of oxidizing a precursor side chain, the concentration of the oxidizing agent, the pH of the reaction medium, and the presence of phase-transfer catalysts can all influence the efficiency and selectivity of the reaction.

One-Pot Synthesis and Streamlined Reaction Sequences for Multisubstituted Pyridines

One-pot methodologies for polysubstituted pyridines often rely on multi-component reactions where three or more reactants come together to form the pyridine core in a single operation. A notable example is the modification of the Bohlmann-Rahtz pyridine synthesis, which involves a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This approach provides excellent control over the regiochemistry of the resulting polysubstituted pyridines. core.ac.uk

Furthermore, streamlined approaches can be applied to the functionalization of pre-existing pyridine rings. For instance, a one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine has been described, utilizing a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism. researchgate.net This demonstrates the feasibility of introducing multiple halogen substituents in a single, streamlined process.

Considering a plausible synthetic route to this compound, one could envision a multi-step sequence that is amenable to being streamlined. A potential pathway could begin with a commercially available chloropyridine derivative, followed by sequential halogenation and carboxylation steps. The key to a streamlined synthesis would be to perform these consecutive reactions in a single pot, avoiding the isolation of intermediates.

For example, the synthesis could commence with the regioselective iodination of a suitable 4-chloropyridine precursor at the 3- and 5-positions. This could be followed by the introduction of the carboxylic acid group at the 2-position. The development of a one-pot sequence would involve carefully selecting reagents and reaction conditions that are compatible with each other, allowing the reactions to proceed sequentially without interference.

Research into the synthesis of other substituted pyridine carboxylic acids has highlighted the use of one-pot approaches. For example, a novel one-pot method for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been developed, which proceeds under mild conditions. oist.jp This method involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate in the same pot to yield the desired products. oist.jp While this specific example leads to a dicarboxylic acid, the underlying principle of a catalyzed, one-pot cascade reaction is highly relevant to the efficient synthesis of other polysubstituted pyridine carboxylic acids.

The following table outlines a hypothetical streamlined synthesis for this compound, based on established pyridine functionalization reactions.

| Step | Reaction | Reagents and Conditions | Starting Material | Intermediate/Product |

| 1 | Directed ortho-Lithiation/Iodination | 1. Lithium diisopropylamide (LDA), THF, -78 °C2. Iodine (I₂) | 4-Chloropyridine-2-carboxylic acid | 4-Chloro-3-iodopyridine-2-carboxylic acid |

| 2 | Second Directed ortho-Lithiation/Iodination | 1. Lithium diisopropylamide (LDA), THF, -78 °C2. Iodine (I₂) | 4-Chloro-3-iodopyridine-2-carboxylic acid | This compound |

This is a hypothetical reaction sequence presented for illustrative purposes.

By optimizing the reaction conditions, it may be possible to perform both iodination steps in a single pot, thereby creating a streamlined two-step, one-pot synthesis from 4-chloropyridine-2-carboxylic acid.

Chemical Reactivity and Transformation Pathways of 4 Chloro 3,5 Diiodopyridine 2 Carboxylic Acid

Reactivity Profile of Pyridine (B92270) Ring Halogen Substituents (C-3 Iodine, C-5 Iodine, C-4 Chlorine)

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of electron-withdrawing halogen substituents. This electronic nature governs the reactivity at each substituted position. The nitrogen atom withdraws electron density primarily from the ortho (C-2, C-6) and para (C-4) positions, making these sites more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom

The chlorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the pyridine nitrogen's ability to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the addition-elimination mechanism. khanacademy.orglibretexts.org The attack of a nucleophile at C-4 generates an intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible for substitution at the C-3 or C-5 positions. libretexts.org

Common nucleophiles for this transformation include amines, alkoxides, and thiolates. The reactions are typically performed under thermal conditions, and the lability of the C-4 chlorine makes it the preferred site for SNAr over the iodinated positions, which are generally less favorable leaving groups in this type of reaction.

Table 1: Representative SNAr Reactions on 4-Chloropyridine Derivatives This table is illustrative and based on the general reactivity of 4-chloropyridines.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| R-NH₂ (Amine) | 4-Aminopyridine derivative | Heat, optional base |

| R-O⁻ (Alkoxide) | 4-Alkoxypyridine derivative | NaOR, alcohol solvent, heat |

| R-S⁻ (Thiolate) | 4-Thioetherpyridine derivative | NaSR, solvent (e.g., DMF) |

Palladium-Catalyzed Cross-Coupling Reactions at Iodinated Positions (e.g., Suzuki, Stille, Negishi)

The carbon-iodine bonds at the C-3 and C-5 positions are the primary sites for palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki, Stille, and Negishi couplings, are powerful methods for forming new carbon-carbon bonds. libretexts.orgthermofisher.comresearchgate.netwikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product. wikipedia.org

Suzuki Coupling: Employs organoboron reagents (boronic acids or esters) in the presence of a base. nih.govrsc.orgrsc.orgresearchgate.net

Stille Coupling: Utilizes organostannane reagents. A key advantage is the tolerance of a wide range of functional groups. libretexts.orgthermofisher.comwikipedia.org

Negishi Coupling: Involves organozinc reagents and is known for its high reactivity and broad scope. researchgate.net

Given the presence of two identical iodine substituents, controlling the selectivity to achieve mono- or di-substitution can be a synthetic challenge, often dependent on stoichiometry and reaction conditions.

Differential Reactivity of Iodine vs. Chlorine in C-X Bond Activation

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend C–I > C–Br > C–Cl. This is attributed to the bond dissociation energies, with the C–I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. nih.gov Consequently, for 4-Chloro-3,5-diiodopyridine-2-carboxylic acid, palladium-catalyzed reactions will selectively occur at the C-3 and C-5 iodinated positions, leaving the C-4 chloro group intact. This orthogonal reactivity allows for a stepwise functionalization strategy, where cross-coupling can be followed by a subsequent nucleophilic aromatic substitution at the C-4 position. nih.gov

Mechanistic Investigations of Coupling Pathways

The catalytic cycle for these cross-coupling reactions is well-established and consists of three primary steps:

Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the C–I bond, forming a Pd(II) intermediate. This is generally the rate-determining step.

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligands on the palladium catalyst, the base, and the solvent can significantly influence the efficiency and selectivity of the reaction, particularly in complex polyhalogenated systems.

Directed Metalation Reactions and Trapping with Electrophiles

The carboxylic acid group at the C-2 position can act as a directed metalating group (DMG). In the presence of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), the carboxylate formed in situ can direct deprotonation to an adjacent position. However, in this compound, all adjacent positions (C-3) and potentially accessible positions are already substituted. An alternative pathway involves halogen-metal exchange, particularly at the more reactive iodine positions, using organolithium reagents like n-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, disulfides) to introduce new functional groups. The high reactivity of the C-I bond makes it more susceptible to this exchange than the C-Cl bond. mdpi.com

Transformations of the Carboxylic Acid Moiety at C-2

The carboxylic acid group at C-2 is a versatile functional handle that can undergo a range of standard organic transformations. These reactions allow for the modification of this moiety into other important functional groups, such as esters and amides, further expanding the molecular diversity accessible from this scaffold.

Common transformations include:

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding ester. orgsyn.orgmasterorganicchemistry.comrug.nlyoutube.comchemguide.co.uk

Amide Formation: Coupling of the carboxylic acid with a primary or secondary amine using activating agents such as HATU, EDC, or via conversion to an acyl chloride (using, for example, SOCl₂) followed by reaction with the amine, produces amides. luxembourg-bio.comnih.govnih.govresearchgate.netgrowingscience.com

These transformations are generally high-yielding and tolerant of the halogen substituents on the pyridine ring.

Table 2: Representative Transformations of the Carboxylic Acid Group This table is illustrative and based on standard organic reactions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | R-OH, H⁺ (cat.) | Ester |

| Steglich Esterification | R-OH, DCC, DMAP (cat.) | Ester |

| Amide Coupling | R-NH₂, Coupling Agent (e.g., EDC, HATU) | Amide |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |

Esterification and Amidation Reactions

The carboxylic acid group of this compound is amenable to standard esterification and amidation reactions, although the reaction conditions may require optimization due to the electronic and steric influences of the halogen substituents.

Esterification:

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. masterorganicchemistry.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For a sterically hindered and electronically deactivated substrate like this compound, more forcing conditions or the use of more potent activating agents might be necessary.

Alternative methods that proceed under milder conditions often involve the activation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can facilitate esterification even with sterically demanding alcohols. orgsyn.org This method proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol.

Table 1: Comparison of General Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Advantages | Limitations |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Typically reflux | Simple, inexpensive reagents | Equilibrium reaction, may require removal of water, harsh conditions for sensitive substrates |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature | Mild conditions, high yields | DCC is an allergen, formation of dicyclohexylurea byproduct can complicate purification |

| Acid Chloride/Anhydride | Thionyl chloride or Acyl halide, then Alcohol | Varies | High reactivity | Requires prior conversion of the carboxylic acid, may not be suitable for sensitive substrates |

Amidation:

The formation of amides from this compound can be achieved by reacting it with primary or secondary amines. Similar to esterification, direct thermal amidation may require high temperatures. Therefore, the use of coupling agents is generally preferred to achieve higher yields and milder reaction conditions. A variety of reagents have been developed for direct amidation, including zirconium and titanium salts which act as Lewis acid catalysts. sci-hub.se

The combination of triphenylphosphine (B44618) and N-halosuccinimides can also effectively promote amidation. researchgate.net More recently, methods utilizing sulfur trioxide pyridine complex (SO₃•py) have been developed for the amidation of various carboxylic acids with formamide (B127407) derivatives. researchgate.netelsevierpure.com For a substrate like this compound, the choice of amidation agent and conditions would likely depend on the nucleophilicity and steric bulk of the amine. For instance, the synthesis of 4-chloro-pyridine-2-carboxylic acid amide has been reported, indicating the feasibility of this transformation for related structures. sci-hub.se

Table 2: Selected Reagents for Amidation of Carboxylic Acids

| Reagent/Catalyst | Typical Conditions | Scope |

| Zirconium Tetrachloride (ZrCl₄) | Anhydrous, 70-100 °C | Broad, tolerates acid-sensitive groups |

| Titanium(IV) Isopropoxide (Ti(OiPr)₄) | Similar to ZrCl₄ | Good for primary and secondary amines |

| Triphenylphosphine/N-halosuccinimide | Inert conditions, base | Effective for challenging substrates |

| Sulfur Trioxide Pyridine Complex (SO₃•py) | Varies | Applicable to various aromatic and aliphatic carboxylic acids |

Reduction to Aldehyde or Alcohol

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, with the outcome depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. chemguide.co.ukyoutube.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. chemguide.co.ukyoutube.com Given the presence of reducible halogen substituents on the pyridine ring, chemoselectivity could be a concern, and milder reducing agents might be explored if retention of the halogens is desired. Sodium borohydride (B1222165) is generally not reactive enough to reduce carboxylic acids on its own. libretexts.org

Reduction to Aldehyde:

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are typically more reactive towards reduction than the starting carboxylic acid. libretexts.org Therefore, this conversion often requires a two-step process. The carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride. libretexts.org

Table 3: Common Reducing Agents for Carboxylic Acids and Their Derivatives

| Reagent | Substrate | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | Primary Alcohol | Powerful, non-selective reducing agent |

| Sodium Borohydride (NaBH₄) | Carboxylic Acid | No reaction | Less reactive than LiAlH₄ |

| Lithium tri-tert-butoxyaluminum hydride | Acid Chloride | Aldehyde | Milder, allows for partial reduction |

| Diisobutylaluminum hydride (DIBAL-H) | Ester | Aldehyde | Effective at low temperatures |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The ease of decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxylic acid group and the presence of other substituents. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are known to undergo decarboxylation, often facilitated by the nitrogen atom in the ring.

The mechanism of decarboxylation for picolinic acids can proceed through a zwitterionic intermediate, which is stabilized by the adjacent pyridinium (B92312) nitrogen. researchgate.net For substituted picolinic acids, both electron-withdrawing and electron-releasing groups at the 3-position have been shown to accelerate decarboxylation, possibly by influencing the planarity of the carboxyl group with the aromatic ring. sci-hub.se In the case of this compound, the presence of multiple halogen substituents would significantly influence the electronic properties of the pyridine ring and thus the rate of decarboxylation. The reaction can be promoted thermally or by using catalysts. For some heterocyclic carboxylic acids, decarboxylation can be achieved by heating in the presence of a copper compound and a base. urfu.ru

Intramolecular Cyclization and Rearrangement Processes

Rearrangement reactions of the pyridine ring itself, known as skeletal editing, are also a possibility, although these often require specific reagents and conditions to facilitate the breaking and reforming of the heterocyclic ring. orgsyn.org

Electronic and Steric Effects of Substituents on Reaction Selectivity and Rate

The reactivity of this compound is significantly modulated by the electronic and steric properties of its substituents.

Electronic Effects:

The chlorine and iodine atoms are electron-withdrawing through their inductive effects, which deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. The nitrogen atom in the pyridine ring is also strongly electron-withdrawing. The cumulative effect of these substituents makes the carbonyl carbon of the carboxylic acid group more electrophilic, which could facilitate nucleophilic attack in esterification and amidation reactions. Conversely, the electron-withdrawing nature of the ring can decrease the nucleophilicity of the pyridine nitrogen. The electronic properties of substituents on a pyridine ring can be quantified and have been shown to influence the stability of complexes and the rates of reactions. rsc.org

Steric Effects:

The two large iodine atoms flanking the carboxylic acid group at the 2-position create significant steric hindrance. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rates of esterification and amidation reactions. rsc.orgrsc.org The choice of reagents and reaction conditions must take this steric hindrance into account. For example, using smaller, more reactive nucleophiles or catalysts that can operate under less sterically demanding pathways would be advantageous. The steric hindrance can also influence the conformation of the molecule and the rotational barrier of the C-C bond between the pyridine ring and the carboxyl group.

Kinetics and Mechanistic Studies of Key Transformations

Detailed kinetic and mechanistic studies specifically for this compound are not extensively documented in the available literature. However, studies on related pyridinecarboxylic acids provide insights into the potential reaction mechanisms.

For instance, the kinetics of decarboxylation of various 3-substituted picolinic acids have been investigated, revealing that the reaction can proceed through different mechanisms depending on the pH and the nature of the substituent. researchgate.netresearchgate.net These studies often involve monitoring the reaction rate under different conditions and analyzing the data to determine the rate law and activation parameters, which helps to elucidate the reaction pathway.

The mechanism of esterification of carboxylic acids, such as the Fischer esterification, is well-established and proceeds through a tetrahedral intermediate. masterorganicchemistry.com Kinetic studies of such reactions can provide information on the rate-determining step and the influence of catalysts. Similarly, mechanistic investigations of amidation reactions have revealed the role of activating agents and the nature of the intermediates involved. mdpi.com For this compound, it is expected that the bulky and electron-withdrawing substituents would have a significant impact on the kinetics of these transformations.

Due to the absence of publicly available experimental spectroscopic data for the specific chemical compound "this compound," it is not possible to generate the requested detailed article.

Extensive searches for experimental Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy data for this particular molecule did not yield any specific research findings, scholarly articles, or spectral databases.

The generation of a thorough, informative, and scientifically accurate article as outlined, including data tables for ¹H, ¹³C, and other nuclei NMR, mass spectrometry fragmentation analysis, and vibrational spectroscopy peak assignments, is contingent upon the existence of such published data. Without access to primary research characterizing this compound, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound cannot be created.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3,5 Diiodopyridine 2 Carboxylic Acid

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Assignment of Characteristic Vibrational Modes of Pyridine (B92270) Ring and Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within 4-Chloro-3,5-diiodopyridine-2-carboxylic acid. The vibrational spectrum of this molecule is complex, featuring modes originating from the pyridine ring, the carboxylic acid group, and vibrations influenced by the halogen substituents.

The pyridine ring itself has a set of characteristic vibrational modes. cdnsciencepub.com For carboxylic acids, the most prominent vibrational modes are associated with the O-H, C=O, and C-O bonds. Hydrogen bonding, particularly in the solid state, significantly broadens the O-H stretching band. spectroscopyonline.com

Key vibrational assignments for the functional groups are summarized below, based on established data for related compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid Dimer) | 3500 - 2500 (very broad) | Stretching vibration of the hydroxyl group, significantly broadened due to strong hydrogen bonding. spectroscopyonline.com |

| C=O Stretch (Carboxylic Acid) | 1730 - 1680 | Stretching vibration of the carbonyl group. Its position is sensitive to conjugation and hydrogen bonding. spectroscopyonline.com |

| Pyridine Ring C=C, C=N Stretches | 1600 - 1400 | A series of bands corresponding to the stretching vibrations within the aromatic pyridine ring. cdnsciencepub.com |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Stretching vibration of the carbon-oxygen single bond in the carboxyl group. spectroscopyonline.com |

| O-H Wag (Out-of-plane bend) | 960 - 900 (broad) | Out-of-plane bending of the hydroxyl group, often broad due to hydrogen bonding. spectroscopyonline.com |

| C-Cl Stretch | 850 - 550 | Stretching vibration of the carbon-chlorine bond. |

| C-I Stretch | 600 - 500 | Stretching vibration of the carbon-iodine bond. |

This table is interactive. You can sort and filter the data.

Influence of Halogen and Carboxylic Acid Groups on Vibrational Signatures

The substitution pattern of this compound profoundly influences its vibrational spectrum. The presence of a carboxylic acid group and three halogen atoms (one chlorine, two iodine) on the pyridine ring introduces significant electronic and steric effects that shift the characteristic vibrational frequencies of the parent pyridine molecule.

The carboxylic acid group, particularly its ability to form strong intermolecular hydrogen bonds, causes dramatic broadening and shifting of the O-H and C=O stretching bands. spectroscopyonline.com The formation of a hydrogen-bonded dimer in the solid state typically lowers the C=O stretching frequency and results in a very broad O-H absorption envelope. spectroscopyonline.com

Halogen substituents affect the vibrational modes of the pyridine ring through their mass and electronic (inductive and resonance) effects. The heavy iodine and chlorine atoms lower the frequencies of vibrations involving their movement. Electronically, halogens are electron-withdrawing via the sigma bond, which can alter the electron density and bond strengths within the pyridine ring, leading to shifts in the ring's vibrational modes. rsc.orgresearchgate.net The structural influence of halogen atoms generally increases in the order of Cl < Br < I. nih.gov

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state architecture of this compound is dictated by a combination of non-covalent interactions that direct molecular self-assembly. nih.gov Analysis of the crystal packing reveals how individual molecules interact to form a stable, repeating three-dimensional lattice.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond formed by the carboxylic acid groups. Carboxylic acids typically form robust centrosymmetric dimers via strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.com This interaction is a primary driver in the crystal packing of many carboxylic acid-containing compounds. nsf.gov

Halogen Bonding: A crucial and highly directional interaction in this system is halogen bonding. acs.orgnih.gov This occurs when there is an attractive force between an electrophilic region (the σ-hole) on a halogen atom (in this case, I or Cl) and a nucleophilic site, such as the oxygen of a carbonyl group or the nitrogen of a pyridine ring from an adjacent molecule. acs.orgacs.org The iodine atoms, being larger and more polarizable, are stronger halogen bond donors than chlorine. nih.gov These C–I···O or C–I···N interactions can play a significant role in organizing the molecules into specific supramolecular architectures, such as chains or sheets. acs.orgnih.govtuni.fi The strength of halogen bond contacts is generally estimated in the range of 9.0–12.1 kJ/mol for Br···O and 14.2–17.6 kJ/mol for I···O contacts. acs.org

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Forms strong dimers, a primary and robust supramolecular synthon. mdpi.com |

| Halogen Bonding | C-I, C-Cl | Carbonyl Oxygen (O=C), Pyridine Nitrogen (N) | Directs assembly into chains, layers, or more complex 3D networks. acs.orgnih.gov |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Contributes to the stabilization of layered structures. nih.gov |

| van der Waals Forces | All atoms | All atoms | General, non-directional forces that contribute to overall crystal cohesion. nih.gov |

This table is interactive. You can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

Advanced Imaging Techniques for Molecular Identification and Adsorption Studies (e.g., High-Resolution Atomic Force Microscopy)

While traditionally used for surface topography imaging, advanced atomic force microscopy (AFM) techniques can be applied to study molecular systems at the nanoscale. For a compound like this compound, high-resolution AFM could potentially be used to visualize the self-assembly and packing of molecules adsorbed on a flat substrate. This would provide real-space confirmation of the packing arrangements predicted by X-ray diffraction.

Furthermore, the functional groups present in the molecule make it a candidate for adsorption studies. Techniques like AFM, combined with surface-sensitive spectroscopies, could be employed to investigate how this molecule adsorbs onto different surfaces. The adsorption process can be influenced by factors such as electrostatic interactions, π-π interactions, and the formation of hydrogen or halogen bonds between the molecule and the substrate. researchgate.net Such studies are relevant for understanding interfacial phenomena and for applications in materials science and sensor development.

Applications in Advanced Organic Synthesis and Material Precursors

Role as a Versatile Synthetic Building Block in Multistep Synthesis

In multistep synthesis, the efficiency and success of a reaction sequence often depend on the use of "building blocks"—molecules that come pre-functionalized with reactive sites that can be selectively addressed. 4-Chloro-3,5-diiodopyridine-2-carboxylic acid is an exemplary building block, offering multiple points for chemical modification. The carbon-iodine bonds are significantly weaker and more reactive than the carbon-chlorine bond, particularly in transition metal-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its utility, enabling chemists to perform sequential reactions with high regioselectivity.

The synthesis of polysubstituted pyridines is of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov The title compound serves as an excellent starting point for generating pyridine (B92270) scaffolds with diverse substitution patterns. The two iodine atoms at the 3- and 5-positions are particularly susceptible to a wide array of cross-coupling reactions.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids to introduce new carbon-carbon bonds.

Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.

Heck Coupling: Introduction of alkenyl groups.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

The less reactive chloro group at the 4-position typically remains intact during these initial transformations, allowing for subsequent functionalization through nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions under more forcing conditions. researchgate.net This stepwise approach provides a powerful tool for creating libraries of complex pyridine derivatives from a single, versatile precursor. mdpi.comnih.gov

| Position | Halogen | Typical Reaction Types | Examples of Introduced Groups |

|---|---|---|---|

| C3, C5 | Iodo | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig Amination | Aryl, Alkynyl, Alkenyl, Alkyl, Amino |

| C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling (harsher conditions) | Alkoxy, Amino, Thiolates |

| C2 | -COOH | Amide coupling, Esterification, Decarboxylation | Amides, Esters, Hydrogen (after removal) |

Beyond simply decorating the pyridine ring, this compound is instrumental in constructing more complex, fused heterocyclic systems. The functional groups on the pyridine ring can participate in intramolecular cyclization reactions to form bicyclic and polycyclic structures, which are scaffolds for many biologically active molecules. nih.gov For instance, a group introduced at the 3-position via cross-coupling can be designed to react with the carboxylic acid at the 2-position, leading to the formation of a new fused ring, such as in the synthesis of certain quinoline or naphthyridine derivatives. nih.govnih.gov This strategy, where a building block is used to assemble a complex core structure, is a hallmark of modern synthetic chemistry. researchgate.net

Scaffold for Ligand Design in Transition Metal Catalysis

The development of new ligands is crucial for advancing transition metal catalysis. Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. nih.gov The rigid, planar structure of the pyridine ring makes it an excellent scaffold for constructing ligands.

By selectively functionalizing the 3-, 4-, and 5-positions of this compound, chemists can design multidentate ligands with precisely positioned donor atoms (e.g., nitrogen, phosphorus, oxygen). For example:

The pyridine nitrogen itself is a primary coordination site.

Buchwald-Hartwig amination at the C3 and C5 positions can introduce phosphine-containing anilines, creating bidentate or pincer-type ligands.

The carboxylic acid group at C2 can be converted into an amide bearing another coordinating group.

This modular approach allows for the systematic tuning of a ligand's properties to optimize its performance in a specific catalytic reaction, such as C-C bond formation or asymmetric hydrogenation. nih.govmdpi.com

Precursors for Functional Materials (e.g., supramolecular assemblies, coordination polymers)

The field of materials science increasingly relies on molecular self-assembly to create materials with novel properties. This compound possesses the key functional groups necessary to act as a precursor for such materials.

Supramolecular Assemblies: The carboxylic acid group is a powerful hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This combination can lead to the formation of robust and predictable hydrogen-bonding motifs, such as acid-pyridine heterosynthons. nih.govmdpi.com These interactions can guide the self-assembly of molecules into well-ordered one-, two-, or three-dimensional structures. Furthermore, the iodine atoms can participate in halogen bonding, another important non-covalent interaction for directing crystal packing and creating specific architectures.

Coordination Polymers and Metal-Organic Frameworks (MOFs): When deprotonated, the carboxylate group becomes an excellent binding site for metal ions. mdpi.com In conjunction with the coordinating pyridine nitrogen, the molecule can act as a multidentate organic linker, bridging metal centers to form extended networks known as coordination polymers or MOFs. mdpi.comnih.gov By carefully choosing the metal ion and reaction conditions, it is possible to control the dimensionality and topology of the resulting framework, leading to materials with applications in gas storage, catalysis, and sensing.

Strategies for Diversifying the Molecular Structure through Combinatorial and Parallel Synthesis

The need to rapidly discover new molecules with desired properties, particularly in drug discovery and materials science, has driven the development of high-throughput synthesis methods. nih.gov Combinatorial chemistry and parallel synthesis are powerful strategies for creating large, diverse libraries of related compounds for screening. uzh.chnih.gov

This compound is an ideal substrate for these approaches due to its multiple, orthogonally reactive sites. A typical parallel synthesis workflow might involve:

Distributing the starting material into an array of reaction vessels (e.g., a 96-well plate).

Reacting the C3 and C5 iodo groups with a diverse set of boronic acids via a Suzuki coupling reaction, with a different boronic acid in each well or row.

Subjecting the resulting library of 4-chloro-disubstituted pyridines to a second diversification step, for example, by reacting the chloro group with a library of different amines.

Optionally, converting the carboxylic acid to a series of amides or esters in a final step.

This strategy allows for the rapid generation of hundreds or thousands of unique, highly substituted pyridine derivatives from a single precursor, dramatically accelerating the discovery of new lead compounds. uzh.ch

Derivatization and Functionalization Strategies for 4 Chloro 3,5 Diiodopyridine 2 Carboxylic Acid

Selective Functionalization at Halogen Positions for Introduction of Diverse Moieties

The distinct reactivity of the different halogen substituents on the pyridine (B92270) ring is the cornerstone of selective functionalization. In transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl. This hierarchy allows for the stepwise and site-selective introduction of various substituents at the C3, C5, and C4 positions.

Chemoselectivity in the context of 4-Chloro-3,5-diiodopyridine-2-carboxylic acid refers to the preferential reaction of one type of halogen over another. Specifically, the carbon-iodine bonds at the 3- and 5-positions are significantly more reactive than the carbon-chlorine bond at the 4-position in palladium-catalyzed reactions. nih.govnih.gov This difference enables selective coupling at the iodo-substituted positions while leaving the chloro-substituent intact for subsequent transformations.

Regioselectivity involves distinguishing between the two C-I bonds at positions 3 and 5. While these positions are electronically similar, steric hindrance or the directing influence of the carboxylic acid group at C2 could potentially lead to selective reaction at one site over the other, although in many cases, double substitution at both iodo-positions is observed when excess reagents are used. nih.gov Stereoselectivity is primarily a consideration when chiral catalysts or reagents are employed to create stereocenters in the newly introduced moieties.

The halogenated positions on the pyridine ring serve as versatile handles for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds through various well-established cross-coupling reactions. The selective functionalization of the more reactive C-I bonds is typically achieved using palladium or copper catalysts.

C-C Bond Formation: Palladium-catalyzed reactions are powerful methods for creating C-C bonds. researchgate.netresearchgate.net The Suzuki coupling, which uses boronic acids, and the Stille coupling, which employs organostannanes, are particularly effective for this purpose. organic-chemistry.orgscirp.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C3 and C5 positions.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination is a key palladium-catalyzed method for forming C-N bonds between aryl halides and amines. mychemblog.comyoutube.com This reaction provides a direct route to introduce primary and secondary amine functionalities. Similarly, the Buchwald-Hartwig and Ullmann-type reactions can be used for C-O bond formation, coupling the halopyridine with alcohols or phenols to generate ethers. researchgate.netambeed.comorganic-chemistry.org

The following table summarizes potential selective coupling reactions at the iodo-positions of this compound.

| Reaction Type | Bond Formed | Coupling Partner | Typical Catalyst/Conditions |

| Suzuki Coupling | C-C | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille Coupling | C-C | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl |

| Sonogashira Coupling | C-C | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig | C-N | Amine (R₂NH) | Pd Catalyst, Ligand, Base (e.g., NaOtBu) |

| Ullmann Condensation | C-O | Alcohol/Phenol (ROH) | Cu Catalyst, Base |

Derivatization of the Carboxylic Acid Group for Enhanced Analytical Detectability and Synthetic Utility

The carboxylic acid group at the C2 position is another key site for derivatization. Modification of this group can serve two primary purposes: to facilitate its use in further synthetic steps (e.g., by forming a more reactive acid chloride) or to enhance its detectability in analytical techniques. rsc.org

The conversion of the carboxylic acid to esters, amides, or hydrazides is a common strategy in organic synthesis.

Esters are typically formed through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions. google.com

Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. nih.gov This reaction often requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to activate the carboxylic acid. rsc.org

Hydrazides can be prepared from the corresponding esters by reaction with hydrazine. google.com

These transformations are fundamental for building more complex molecules and for creating libraries of compounds for biological screening.

| Derivative Type | Reagents | General Conditions |

| Ester | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Heat |

| Amide | Amine (R₂NH), Coupling Agent (e.g., EDAC) | Room Temperature |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Reflux |

| Hydrazide | Hydrazine (N₂H₄) (from corresponding ester) | Heat |

Carboxylic acids can be challenging to analyze using techniques like liquid chromatography-mass spectrometry (LC-MS) due to their high polarity, which can lead to poor retention on reversed-phase columns, and their often weak ionization in mass spectrometry. nih.govresearchgate.net Derivatization is a powerful strategy to overcome these issues.

Converting the carboxylic acid to a less polar ester or amide derivative can significantly improve its chromatographic behavior. nih.gov Furthermore, derivatization can be used to introduce a "tag" that enhances detection. For example, reacting the carboxylic acid with a reagent containing a permanently charged group or a highly ionizable moiety, such as a pyridine group, can dramatically increase the signal response in electrospray ionization-mass spectrometry (ESI-MS). nih.govnih.gov This approach allows for the highly sensitive and specific determination of the compound in complex biological samples. nih.gov

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. bohrium.comnih.gov The carboxylic acid functionality makes this compound a suitable candidate for isocyanide-based MCRs like the Ugi and Passerini reactions.

Ugi Four-Component Reaction (Ugi-4CR): This reaction involves an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. nih.govrsc.org In this context, this compound would serve as the acidic component, incorporating its substituted pyridine scaffold into the final peptide-like product. acs.orgresearchgate.net

Passerini Three-Component Reaction (P-3CR): The Passerini reaction combines an aldehyde (or ketone), an isocyanide, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgnih.govwalisongo.ac.id Using this compound in this reaction would result in the formation of an ester linkage where the substituted pyridinyl moiety is attached to the backbone of the product. broadinstitute.orgresearchgate.net

The integration of this highly functionalized pyridine core into MCRs provides a powerful pathway to synthesize diverse libraries of complex molecules with potential applications in drug discovery and materials science. researchgate.netrsc.orgtaylorfrancis.com

Development of Novel Derivatization Reagents and Protocols for Halogenated Pyridine Carboxylic Acids

The functionalization of halogenated pyridine carboxylic acids, such as this compound, is a critical area of research for creating novel compounds with applications in pharmaceuticals and agrochemicals. The development of new derivatization reagents and protocols is driven by the need for improved reaction efficiency, selectivity, and the ability to introduce diverse functional groups under mild conditions. Research in this area primarily focuses on two main strategies: reactions involving the carboxylic acid group and the functionalization of the pyridine ring itself.

Recent advancements have seen the emergence of novel reagents that facilitate the conversion of the carboxylic acid moiety into a variety of other functional groups, such as amides, esters, and acyl hydrazides. A common and effective method involves the use of carbodiimide (B86325) coupling agents, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often in combination with additives like N-hydroxysulfosuccinimide (NHSS) to enhance coupling efficiency in aqueous solutions. These protocols allow for the attachment of various nucleophiles (amines, hydrazines, hydroxylamines) to the carboxylic acid, creating a library of derivatives.

For analytical purposes, particularly for liquid chromatography-mass spectrometry (LC-MS), new derivatization agents have been designed to improve ionization efficiency and chromatographic retention. For instance, reagents like 4-bromo-N-methylbenzylamine and 4-(2-(aminooxy)ethyl)-N,N-dimethyl-N-(4-(7-nitrobenzo[c]oxadiazol-4-yl)benzyl)ethan-1-aminium (4-APEBA) have been developed for the sensitive detection of carboxylic acids. The 4-APEBA reagent is versatile, as switching the co-reagent from sodium cyanoborohydride to EDAC allows it to selectively derivatize carboxylic acids. Similarly, nitrophenylhydrazine-based reagents, such as 2-nitrophenylhydrazine (B1229437) hydrochloride, have been systematically used in the presence of carbodiimides to derivatize halogenated carboxylic acids for HPLC-DAD analysis.

Beyond the carboxylic acid group, significant progress has been made in developing protocols for the C-H functionalization of the pyridine ring. Photochemical and organocatalytic methods are at the forefront of this research, enabling the introduction of alkyl and other groups at specific positions. For example, a recently developed method allows for the C4-selective carboxylation of pyridines using CO2. This one-pot protocol involves an initial C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt, demonstrating good functional group tolerance. Such late-stage functionalization techniques are highly valuable in drug discovery.

The table below summarizes some of the novel reagents and protocols developed for the derivatization of carboxylic acids, which are applicable to the halogenated pyridine carboxylic acid class.

| Reagent/Protocol | Target Functional Group | Type of Derivatization | Purpose/Application |

| EDAC / NHSS | Carboxylic Acid | Amide/Ester formation | Synthesis of derivatives, Bioconjugation |

| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Amidation | LC-MS analysis (improved detection) |

| 4-APEBA + EDAC | Carboxylic Acid | Amidation | Selective LC-MS analysis of carboxylic acids |

| 2-Nitrophenylhydrazine + EDAC | Carboxylic Acid | Hydrazone formation | HPLC-DAD analysis |

| Copper-catalyzed carboxylation with CO2 | Pyridine C4-H bond | Carboxylation | Synthesis of isonicotinic acid derivatives |

| Photochemical Organocatalysis | Pyridine C-H bonds | Alkylation/Allylation | C-C bond formation, Synthesis of novel analogues |

These developments provide chemists with a more extensive toolkit for the derivatization and functionalization of complex molecules like this compound. The ongoing innovation in reagent design and reaction protocols continues to expand the accessible chemical space for halogenated pyridines, paving the way for the discovery of new bioactive compounds.

Mechanistic Insights into Biological Interactions of 4 Chloro 3,5 Diiodopyridine 2 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies at a Fundamental Molecular Level

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule influences its biological activity. For pyridine (B92270) derivatives, the nature and position of substituents on the pyridine ring are critical determinants of their interaction with biological systems.

The pyridine ring is a common scaffold in many drugs and agrochemicals. nih.govacs.orgnih.gov Modifications to this core structure can dramatically alter a compound's properties. For instance, in the context of herbicidal activity, which serves as a model for specific biological interactions, introducing a pyrazolyl group at the 6-position of 2-picolinic acid has been a successful strategy for discovering novel synthetic auxin herbicides. mdpi.com A study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds found that the substitution pattern on the aryl ring significantly impacted the inhibitory activity against the growth of Arabidopsis thaliana roots. nih.gov One derivative, compound V-7, exhibited an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl, highlighting the profound effect of subtle structural changes. nih.gov

The substituents on the pyridine ring also influence physicochemical properties like permeability. A study on mono-substituted pyridines showed that chemical substitution could alter permeability across Caco-2 monolayers by nearly 20-fold. nih.gov The effect of a substituent on permeability was ranked, with groups like carboxylate (3-COO⁻) significantly decreasing permeability, while others like phenyl (4-C6H5) enhanced it. nih.gov This demonstrates that at a fundamental level, each substituent contributes uniquely to the molecule's ability to traverse biological membranes and reach its target.

Table 1: Effect of Pyridine Ring Substituents on Biological Properties

| Substituent/Modification | Position | Observed Effect | Target/System | Reference |

| 5-Aryl-substituted-1-pyrazolyl | 6 | Potent herbicidal activity | Arabidopsis thaliana | nih.gov |

| Amino | 4 | Part of active herbicidal scaffold | Arabidopsis thaliana | nih.gov |

| Chloro | 3, 5 | Part of active herbicidal scaffold | Arabidopsis thaliana | nih.gov |

| Carboxylate (COO⁻) | 3 | Reduced passive permeability | Caco-2 monolayers | nih.gov |

| Phenyl (C6H5) | 4 | Increased passive permeability | Caco-2 monolayers | nih.gov |

Molecular Docking and Binding Site Analysis with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides critical insights into the binding mode of ligands within the active sites of macromolecules like enzymes and receptors.

For picolinic acid derivatives with herbicidal activity, molecular docking analyses have been instrumental. Studies revealed that these compounds can dock intensively with the auxin-signaling F-box protein 5 (AFB5). mdpi.comnih.gov This binding is crucial for their biological effect, which mimics the action of the plant hormone auxin. mdpi.com The docking poses show that the picolinic acid moiety anchors the molecule within the binding pocket, while other substituents form specific interactions with surrounding amino acid residues, enhancing binding affinity.

In other contexts, derivatives of picolinic acid have been docked against the Epidermal Growth Factor Receptor (EGFR) kinase domain. pensoft.net These studies indicated that the synthesized compounds could occupy the critical kinase pocket, positioning themselves effectively for potential inhibition. pensoft.net Similarly, docking studies of pyridine-3-sulfonamides with carbonic anhydrase (CA) isoforms have shown how these inhibitors can selectively interact with either the hydrophilic or lipophilic halves of the active site, which is key to their isoform selectivity. mdpi.com The sulfonamide group typically coordinates with the catalytic zinc ion, a hallmark of this class of CA inhibitors. mdpi.comnih.gov

Table 2: Molecular Docking Insights for Pyridine Derivatives

| Compound Class | Target Macromolecule | Key Findings | Reference |

| 6-Pyrazolyl-2-picolinic acids | Auxin-signaling F-box protein 5 (AFB5) | Docked more intensively than the herbicide picloram, indicating strong binding affinity. | nih.gov |

| Picolinic acid derivatives | EGFR Kinase Domain | Occupied the critical site of the EGFR kinase pocket, suggesting potential for inhibition. | pensoft.net |

| 4-Substituted pyridine-3-sulfonamides | Carbonic Anhydrase (hCA) IX & XII | Showed selective interactions with hydrophilic or lipophilic halves of the active site. | mdpi.com |

Elucidation of Enzyme Inhibition Mechanisms

The biological effects of 4-Chloro-3,5-diiodopyridine-2-carboxylic acid derivatives can often be traced to the inhibition of specific enzymes. Key examples include carbonic anhydrase and dihydroorotate (B8406146) dehydrogenase.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Sulfonamide-based inhibitors are a major class of CA inhibitors, and their mechanism is well-established. mdpi.com The sulfonamide group (SO₂NH⁻) binds directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion and thereby disrupting the catalytic cycle. mdpi.com While this compound is not a sulfonamide, other pyridine-based scaffolds are known CA inhibitors. For instance, pyridine-3-sulfonamides have shown potent inhibitory activity against various CA isoforms, including the cancer-associated hCA IX and hCA XII. mdpi.comnih.gov The pyridine ring itself contributes to the positioning of the inhibitor within the active site.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a crucial flavin-dependent enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov It catalyzes the fourth committed step: the oxidation of dihydroorotate to orotate. nih.govnih.gov Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. nih.govnih.gov This disruption of nucleotide synthesis halts cell proliferation, making DHODH an attractive target in cancer and autoimmune diseases. nih.govhaematologica.org Picolinic acid and its derivatives are among the classes of compounds explored as DHODH inhibitors. researchgate.net The mechanism involves the inhibitor binding to the enzyme, preventing the substrate from accessing the active site and blocking the pyrimidine synthesis cascade. nih.govnih.gov

Role of Halogen Atoms in Ligand-Target Interactions

The presence of chlorine and, particularly, iodine atoms in the structure of this compound is fundamentally important to its molecular interactions. Halogens participate in several types of interactions that can enhance binding affinity and modulate the physicochemical properties of a molecule.

Lipophilicity Modulation: Halogenation generally increases the lipophilicity (hydrophobicity) of a molecule. nih.govusu.edu This property is critical for drug efficacy, as it influences absorption, distribution, membrane permeability, and transport to the target site. nih.govnih.gov The increased lipophilicity of halogenated compounds can lead to better partitioning into lipid-rich environments, such as cell membranes and adipose tissue. usu.edu

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) on a target macromolecule. This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" opposite the covalent bond. nih.gov The strength of this bond increases with the polarizability of the halogen, following the order I > Br > Cl. nih.gov The two iodine atoms in this compound are therefore potent halogen bond donors, capable of forming strong, directional interactions with backbone carbonyls, hydroxyl groups, or aromatic rings in a protein's binding site, thereby significantly enhancing binding affinity.

Table 3: Properties of Halogen Atoms in Molecular Interactions

| Property | Chlorine (Cl) | Iodine (I) | Significance in Ligand Binding | Reference |

| Polarizability | Lower | Higher | Stronger halogen bonds with increasing polarizability. | nih.gov |

| Lipophilicity | Increases lipophilicity | Significantly increases lipophilicity | Affects membrane permeability and hydrophobic interactions. | nih.govusu.edu |

| Bond Strength | Weaker halogen bonds | Stronger halogen bonds | Iodine is a potent halogen bond donor, leading to higher binding affinity. | nih.gov |

Design Principles for Modulating Binding Affinity and Molecular Selectivity

The design of potent and selective ligands based on the this compound scaffold relies on several key principles derived from understanding its molecular interactions.

Exploitation of Halogen Bonding: The strategic placement of iodine atoms is a powerful tool for enhancing binding affinity. Designing molecules where these halogens can form optimal halogen bonds with specific acceptor groups in the target's binding site can lead to highly potent inhibitors. nih.gov The directionality of these bonds can also impart selectivity for one target over another.

Scaffold Hopping and Modification: While the picolinic acid core provides a foundational structure, modifying or replacing it can lead to novel interactions. For example, research on DHODH inhibitors has shown that moving from a picolinic acid to a 4-quinoline carboxylic acid scaffold can allow for new hydrogen-bonding interactions with residues in the binding pocket, improving potency. nih.gov

Structure-Guided Design: Utilizing molecular docking and X-ray crystallography of ligand-target complexes provides a detailed map of the binding site. nih.gov This information allows for the rational design of derivatives with new functional groups positioned to form specific, affinity-enhancing interactions (e.g., hydrogen bonds, hydrophobic contacts, or halogen bonds) with target residues.

Interaction with Specific Biochemical Pathways at a Mechanistic Cellular Level

The inhibition of key enzymes by this compound derivatives can have profound effects on cellular biochemical pathways. A prime example is the disruption of pyrimidine biosynthesis through the inhibition of DHODH.

The de novo pyrimidine biosynthesis pathway is essential for producing the nucleotide building blocks required for DNA and RNA synthesis. nih.gov DHODH catalyzes a critical oxidation step in this pathway. nih.gov When a DHODH inhibitor blocks this enzyme, the entire pathway downstream is halted.

Mechanistic consequences at the cellular level include:

Substrate Accumulation: The immediate substrate of DHODH, dihydroorotic acid, accumulates within the cell. nih.gov

Product Depletion: The synthesis of orotic acid and subsequent pyrimidine nucleotides (UMP, UTP, and CTP) is severely reduced. nih.govhaematologica.org

Suppression of Nucleic Acid Synthesis: The depletion of the pyrimidine pool leads to an inability to synthesize new DNA and RNA, which is particularly detrimental to rapidly dividing cells. nih.govnih.gov

Cell Cycle Arrest: Cells are unable to progress through the S-phase of the cell cycle, where DNA replication occurs, leading to cell cycle arrest and inhibition of proliferation. nih.gov

The on-target effect of DHODH inhibition can be confirmed experimentally. The growth-inhibitory effects of DHODH inhibitors can often be reversed by supplying the cells with downstream metabolites like orotic acid or uridine, which bypasses the enzymatic block and replenishes the pyrimidine pool. nih.govhaematologica.org This confirms that the compound's primary mechanism of action at the cellular level is the specific disruption of the pyrimidine biosynthesis pathway.

Conclusion and Future Research Directions

Synthesis of 4-Chloro-3,5-diiodopyridine-2-carboxylic Acid: Accomplishments and Challenges